molecular formula C18H19F2N5O4 B607613 Gdc-0077 CAS No. 2060571-02-8

Gdc-0077

Cat. No. B607613
M. Wt: 407.3778
InChI Key: SGEUNORSOZVTOL-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GDC-0077, also known as Inavolisib, is a potent and selective PI3K inhibitor . It blocks an enzyme involved in cancer growth called PI3K . GDC-0077 binds to and inhibits various members of the PI3K family, including activating mutations in the catalytic alpha isoform PIK3CA .


Synthesis Analysis

The synthesis of GDC-0077 is not explicitly detailed in the available resources .


Molecular Structure Analysis

GDC-0077 is a series of benzoxazepin-oxazolidinone ATP-competitive inhibitors of PI3Kα . It also induces the selective degradation of the mutant p110α protein, the catalytic subunit of PI3Kα .


Chemical Reactions Analysis

GDC-0077 exerts its activity by binding to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 .


Physical And Chemical Properties Analysis

GDC-0077 has a molecular weight of 407.37 . It is an orally available and selective inhibitor of PI3Kα .

Scientific Research Applications

Genomic Data Analysis Applications

The Genomic Data Commons (GDC) provides a comprehensive resource for cancer genomic data, enabling researchers to access, analyze, and share genomic and clinical data to foster precision medicine approaches in cancer diagnosis and treatment. The GDC's data repository harmonizes genomic and associated clinical data, ensuring interoperability and extensibility for research purposes. It serves as a pivotal tool for understanding the relationship between tumor genomic profiles and treatment responses, and for reanalyzing existing data when new pipelines are developed (Jensen et al., 2017), (Zhang et al., 2019).

Genomic Sequence Data and Metadata Standards

The rapid advancement of sequencing technologies has led to an exponential increase in genomic data. The Genome Sequence Archive (GSA) and its family of resources, including GSA for Human and Open Archive for Miscellaneous Data (OMIX), are dedicated to archiving this massive influx of data. They provide a platform for the storage and sharing of raw sequence data, ensuring that the data are findable, accessible, interoperable, and reusable. This initiative is crucial for supporting global research activities and fostering data-driven discoveries in various scientific fields (Chen et al., 2021).

Green Data Centers and Smart Grids

The integration of Green Data Centers (GDCs) in smart grids represents a pioneering approach to ancillary service provision, particularly focusing on spinning reserve and secondary frequency regulation. This integration allows GDCs to counteract the disturbing effects of unexpected variations in energy production, showcasing the potential of GDCs in improving the efficiency and sustainability of energy systems (Arnone et al., 2017).

Renewable Energy in Data Centers

The rising interest in green data centers (GDC) emphasizes the need for sustainable energy solutions to reduce energy consumption and the cost of electricity. A proposed framework suggests a hybrid power supply solution for GDCs, combining renewable energy sources like wind turbines and solar photovoltaic arrays with non-renewable sources. This solution aims to minimize grid electricity usage and fuel consumption, highlighting the potential of renewable energy in enhancing the sustainability of data centers (Islam et al., 2019).

Future Directions

GDC-0077 is currently being investigated in three Phase III clinical studies in people with PIK3CA-mutated metastatic breast cancer . The study met its primary endpoint of progression-free survival (PFS), demonstrating a statistically significant and clinically meaningful improvement compared to palbociclib and fulvestrant alone .

properties

IUPAC Name

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEUNORSOZVTOL-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inavolisib

CAS RN

2060571-02-8
Record name Inavolisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060571028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0077
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INAVOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C1UY2NYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
252
Citations
K Edgar, E Hanan, S Staben, S Schmidt, R Hong… - Cancer Research, 2017 - AACR
… Compared to the PI3K inhibitor, taselisib, the improved biochemical selectivity of GDC-0077 … to taselisib than GDC-0077. Mechanism of action studies indicate that GDC-0077 induces …
Number of citations: 12 aacrjournals.org
KW Song, KA Edgar, EJ Hanan, M Hafner, J Oeh… - Cancer discovery, 2022 - AACR
… entered clinical trials, with early-phase GDC-0077 studies showing antitumor activity and a … Here we discover that GDC-0077 and taselisib more potently inhibit mutant PI3K pathway …
Number of citations: 40 aacrjournals.org
EJ Hanan, MG Braun, RA Heald… - Journal of Medicinal …, 2022 - ACS Publications
… A Phase I study (NCT03006172) of GDC-0077 showed a manageable safety profile with promising antitumor activity both as a single agent and when combined with standard-of-care …
Number of citations: 12 pubs.acs.org
C Han, SM Kelly, T Cravillion, SJ Savage, T Nguyen… - Tetrahedron, 2019 - Elsevier
… In summary, we developed an efficient and robust process to synthesize the GDC-0077 API featuring two consecutive Cu-catalyzed C single bond N couplings in chemoselective and …
Number of citations: 16 www.sciencedirect.com
D Juric, K Kalinsky, M Oliveira, A Cervantes, P Bedard… - Cancer Research, 2020 - AACR
… GDC-0077 is a potent p110α-selective inhibitor with a novel … study of GDC-0077 monotherapy and GDC-0077 combined … v1.1) of single agent GDC-0077 administered daily (QD) orally …
Number of citations: 11 aacrjournals.org
R Hong, K Edgar, K Song, S Steven, A Young… - Cancer research, 2018 - AACR
… cancer xenograft models with GDC-0077 resulted in tumor … model was also improved when GDC-0077 was combined with … provide rationale for evaluating GDC-0077, a PI3Kalpha …
Number of citations: 17 aacrjournals.org
N Turner, K Jhaveri, K Kalinsky, S Loibl… - Annals of …, 2020 - annalsofoncology.org
… GDC-0077 is a potent, selective PI3Kα inhibitor and a mutant … An ongoing phase I trial showed that GDC-0077 + P + F could … that will assess efficacy and safety of GDC-0077/pbo + P + F …
Number of citations: 4 www.annalsofoncology.org
K Jhaveri, K Kalinsky, P Bedard, A Cervantes, C Saura… - Cancer Research, 2020 - AACR
… of GDC-0077 in combination with letrozole with and without pabocicilb demonstrated a manageable safety profile combining GDC-0077 at … for DDI, high GDC-0077 dose intensity, and …
Number of citations: 9 aacrjournals.org
M Olivera, K Jhaveri, D Juric, PL Bedard, A Cervantes… - Cancer Research, 2021 - AACR
… GDC-0077, a PI3Kα-selective inhibitor and mutant PI3Kα degrader, is being developed as an anticancer agent. A phase I/Ib study of GDC-0077 alone and combined with other …
Number of citations: 2 aacrjournals.org
V Gambardella, A Cervantes, PL Bedard… - Annals of …, 2020 - annalsofoncology.org
… PD inhibition of these markers did not correlate with GDC-0077 dose or ET+/–palbociclib regimen, likely due to the limited range of doses explored and limited tumour pairs. PD …
Number of citations: 0 www.annalsofoncology.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.